Undec-9-YN-5-one
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Overview
Description
Undec-9-YN-5-one is an organic compound with the molecular formula C11H16O. It is a member of the ynone family, characterized by the presence of a triple bond (alkyne) and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-9-YN-5-one can be synthesized through several methods. One common approach involves the reaction of 1-decyne with ethyl formate in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl group of ethyl formate, followed by hydrolysis to yield the desired ynone.
Another method involves the use of palladium-catalyzed coupling reactions. For example, the Sonogashira coupling of 1-iodo-9-decyne with carbon monoxide in the presence of a palladium catalyst and a base can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Undec-9-YN-5-one undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol, and the triple bond can be hydrogenated to form alkanes.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Strong bases like sodium amide or organolithium reagents are commonly used.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ynones depending on the nucleophile used.
Scientific Research Applications
Undec-9-YN-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Undec-9-YN-5-one depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the triple bond and the ketone group, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
Undec-10-ynoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
10-Undecyn-1-ol: Contains an alcohol group instead of a ketone.
Undec-10-enoic acid: Contains a double bond instead of a triple bond.
Uniqueness
Undec-9-YN-5-one is unique due to the presence of both a triple bond and a ketone group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
79681-48-4 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-9-yn-5-one |
InChI |
InChI=1S/C11H18O/c1-3-5-7-8-10-11(12)9-6-4-2/h4,6-10H2,1-2H3 |
InChI Key |
DHZROFAHVHPYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCC#CC |
Origin of Product |
United States |
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